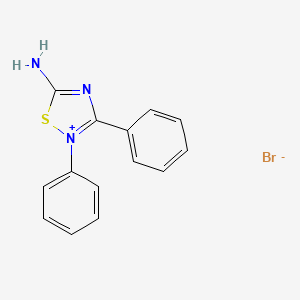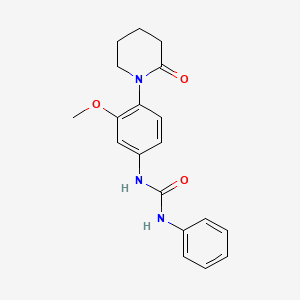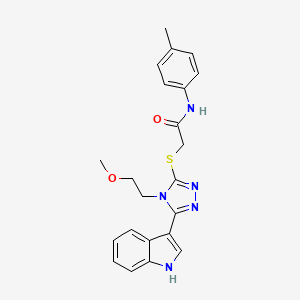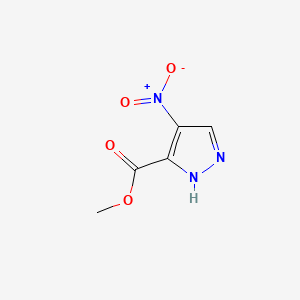
Bromure de 5-amino-2,3-diphényl-1,2λ5,4-thiadiazol-2-ylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is a chemical compound belonging to the class of thiadiazoles. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Applications De Recherche Scientifique
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other thiadiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 5-amino-1,2,4-thiadiazoles, have been recognized as promising antibacterials against eskape pathogen strains .
Mode of Action
It is known that similar compounds have shown potent antibacterial activity, which suggests that they may interact with bacterial cells to inhibit their growth or proliferation .
Biochemical Pathways
Similar compounds have been recognized for their potential in various fields of medicinal chemistry, including as neuroprotectors for the treatment of neurodegenerative diseases, anticancer agents, antivirals, glucokinase activators for the management of metabolic disorders, and pain relievers .
Result of Action
Similar compounds have demonstrated potent antibacterial activity, suggesting that they may cause cellular changes that inhibit the growth or proliferation of bacteria .
Analyse Biochimique
Biochemical Properties
It is known that thiadiazole derivatives, which include this compound, can interact with various enzymes and proteins
Cellular Effects
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can bind to biomolecules and influence enzyme activity
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide include other thiadiazole derivatives such as:
Uniqueness
What sets 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide apart from other thiadiazole derivatives is its specific substitution pattern and the presence of the amino group, which may contribute to its unique biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S.BrH/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12;/h1-10,15H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVKSZRUGWGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)

![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)


![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B2397487.png)




![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)


